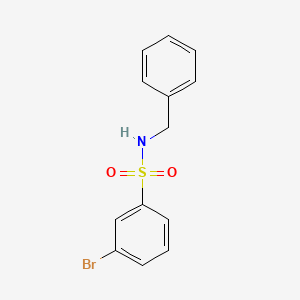

N-Benzyl 3-bromobenzenesulfonamide

Description

Significance of the Sulfonamide Moiety in Organic and Medicinal Chemistry

The sulfonamide functional group (–SO2NH–) is a cornerstone in the fields of organic and medicinal chemistry. Since the discovery of sulfonamide-containing antibacterial drugs, this moiety has been a fundamental motif in the search for new antibiotics. nih.gov Sulfonamides were the first class of synthetic antimicrobial drugs to be widely used, revolutionizing medicine by providing effective treatments for a range of bacterial infections before the advent of penicillin. ajchem-b.comresearchgate.netajchem-b.com

The significance of the sulfonamide group extends far beyond its antibacterial properties. It is a key pharmacophoric functional group present in drugs with a wide array of biological activities. nih.gov These include:

Anticancer nih.govresearchgate.net

Antiviral researchgate.netajchem-b.com

Anti-inflammatory nih.gov

Antidiabetic researchgate.netajchem-b.com

Diuretic nih.gov

Antitubercular nih.gov

Antimalarial nih.gov

This diverse pharmacological profile is attributed to the sulfonamide group's ability to bind to various enzymes and receptors. ontosight.ai For instance, certain sulfonamides act as inhibitors of carbonic anhydrase, an enzyme implicated in conditions like glaucoma and some cancers. ajchem-b.comresearchgate.net In organic synthesis, the sulfonamide group's stability and its role as an electron-withdrawing group make it a vital component in the construction of complex pharmaceutical agents. nih.govresearchgate.net

Overview of N-Benzyl 3-bromobenzenesulfonamide's Role in Chemical Synthesis

N-Benzyl 3-bromobenzenesulfonamide (B181283) primarily serves as an intermediate or a structural scaffold in the synthesis of other organic compounds. ontosight.ai Its utility in chemical synthesis stems from the reactivity of its constituent parts. The bromine atom on the benzenesulfonyl ring, for example, can be readily replaced through various nucleophilic substitution reactions, allowing for the introduction of different functional groups and the creation of a diverse library of derivatives.

The synthesis of related N-benzyl-p-bromo-benzenesulfonamide typically involves the reaction of a benzenesulfonyl chloride with benzylamine (B48309), followed by bromination. ontosight.ai This suggests a similar synthetic pathway for this compound, likely starting with 3-bromobenzenesulfonyl chloride and benzylamine.

The N-benzyl group itself can be significant. While sometimes used as a protecting group for amines in organic synthesis, its presence can also be crucial for the biological activity of the final molecule. wikipedia.org For instance, the N-benzyl moiety can enhance membrane permeability, a desirable property for many drug candidates.

Contextualization within N-Benzyl Sulfonamide Research History

The study of N-benzyl sulfonamides is an active area of research, with scientists exploring their potential in various therapeutic areas. The N-benzylbenzenesulfonamide moiety is found in a variety of biologically important compounds. nsf.gov

Recent research has highlighted the potential of N-benzyl sulfonamide derivatives in several key areas:

Anticancer Research: A library of N-benzyl sulfonamides derived from an indole (B1671886) core has been synthesized and investigated for its activity against pancreatic cancer cell lines. nih.gov Some of these compounds displayed sub-micromolar potency, indicating their potential for further development as anticancer agents. nih.gov

Autoimmune Diseases: N-benzyl-N-arylsulfonamide derivatives have been developed as specific inhibitors of the Kv1.3 potassium channel. google.com This channel plays a significant role in the activation of T lymphocytes, which are key players in many autoimmune diseases. google.com

Anti-inflammatory Activity: A study on N-benzyl-N-methyldecan-1-amine, a related compound, revealed its anti-inflammatory and anti-oxidative properties, suggesting potential applications in treating inflammatory conditions like inflammatory bowel disease and rheumatoid arthritis. nih.gov

The synthesis of N-benzyl sulfonamides has also been a focus of research, with the development of methods for their efficient preparation. For example, a two-step process involving the reaction of 4-methylbenzenesulfonyl chloride with a primary amine, followed by benzylation of the resulting sulfonamide, has been described for the synthesis of N-benzyl-4-methylbenzenesulfonamides. nsf.gov

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-3-bromobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2S/c14-12-7-4-8-13(9-12)18(16,17)15-10-11-5-2-1-3-6-11/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTAWYJSLZQALKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397218 | |

| Record name | N-benzyl-3-bromobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625470-36-2 | |

| Record name | 3-Bromo-N-(phenylmethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625470-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-benzyl-3-bromobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for N Benzyl 3 Bromobenzenesulfonamide and Its Analogs

Classical Approaches to Sulfonamide Synthesis

Traditional methods for the synthesis of N-substituted sulfonamides, including N-benzyl 3-bromobenzenesulfonamide (B181283), have long been established in the organic chemistry literature. These approaches typically involve the coupling of pre-functionalized starting materials.

Amine-Sulfonyl Chloride Coupling Reactions

The most common and direct method for the synthesis of N-benzyl 3-bromobenzenesulfonamide is the reaction between 3-bromobenzenesulfonyl chloride and benzylamine (B48309). nih.govorganic-chemistry.org This reaction, a classic example of nucleophilic substitution at a sulfonyl center, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net The choice of base and solvent can influence the reaction rate and yield. This method is widely applicable for the synthesis of a variety of sulfonamides. organic-chemistry.org

N-Alkylation of Primary Sulfonamides

An alternative classical approach involves the N-alkylation of a primary sulfonamide, in this case, 3-bromobenzenesulfonamide, with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride. This reaction proceeds via an SN2 mechanism and typically requires a base to deprotonate the sulfonamide nitrogen, rendering it nucleophilic. While effective, this method can sometimes lead to overalkylation, yielding tertiary amines, particularly if the reaction conditions are not carefully controlled. organic-chemistry.org

Reductive Amidation Strategies

Reductive amidation offers another pathway to this compound. This strategy involves the reaction of an aldehyde (benzaldehyde) with a primary sulfonamide (3-bromobenzenesulfonamide) to form an intermediate N-sulfonylimine, which is then reduced in situ to the desired secondary sulfonamide. While direct catalytic reductive amination of amides can be challenging, especially with weakly nucleophilic sulfonamides, recent advancements have provided milder catalytic approaches. acs.org For instance, zirconocene-catalyzed reductive sulfonamidation of amides has been developed, enabling the monoalkylation of sulfonamides at room temperature. acs.org This method offers good selectivity and functional group tolerance. acs.org

Modern and Sustainable Synthetic Methods

In recent years, there has been a significant shift towards the development of more sustainable and atom-economical synthetic methods. These modern approaches often utilize catalytic systems to achieve high efficiency and reduce waste.

Catalytic N-Alkylation via Borrowing Hydrogen Mechanism

A prominent modern strategy for N-alkylation is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. organic-chemistry.orgresearchgate.net This elegant approach utilizes an alcohol, such as benzyl alcohol, as the alkylating agent, with water as the only byproduct, making it an environmentally benign process. organic-chemistry.orgorganic-chemistry.org The reaction is catalyzed by a transition metal complex that facilitates the temporary oxidation of the alcohol to an aldehyde. The aldehyde then condenses with the amine (or sulfonamide) to form an imine, which is subsequently reduced by the same catalyst using the "borrowed" hydrogen. organic-chemistry.orgresearchgate.net This process avoids the use of stoichiometric organometallic reagents or alkyl halides. organic-chemistry.org Various transition metals, including ruthenium, iridium, and palladium, have been employed to catalyze this transformation. organic-chemistry.orgresearchgate.netorganic-chemistry.org

Among the various catalytic systems for borrowing hydrogen N-alkylation, those based on manganese have emerged as a particularly attractive option due to the earth-abundance and low toxicity of manganese. organic-chemistry.orgnih.govorganic-chemistry.org Efficient N-alkylation of a diverse range of sulfonamides using benzylic and aliphatic alcohols has been achieved with well-defined, bench-stable Mn(I) PNP pincer precatalysts. nih.govorganic-chemistry.orgacs.orgacs.org These manganese-catalyzed systems demonstrate high efficiency, allowing for the mono-N-alkylation of various aryl and alkyl sulfonamides in excellent isolated yields. nih.govacs.org For instance, the reaction of 4-bromobenzenesulfonamide (B1198654) with benzyl alcohol proceeds efficiently to give the corresponding N-benzylated product. acs.org Manganese dioxide (MnO₂) has also been reported as a practical and efficient catalyst for the N-alkylation of sulfonamides with alcohols under solvent-free conditions and in the presence of air. organic-chemistry.org

The following table summarizes the key findings of a manganese-catalyzed N-alkylation of various sulfonamides with benzyl alcohol, demonstrating the broad applicability of this method.

| Entry | Sulfonamide | Product | Yield (%) |

| 1 | p-Toluenesulfonamide | N-Benzyl-4-methylbenzenesulfonamide | 95 |

| 2 | 4-Bromobenzenesulfonamide | N-Benzyl-4-bromobenzenesulfonamide | 95 |

| 3 | Thiophene-2-sulfonamide | N-Benzylthiophene-2-sulfonamide | 73 |

| 4 | Mesitylenesulfonamide | N-Benzyl-2,4,6-trimethylbenzenesulfonamide | 92 |

Table based on data from a study on manganese-catalyzed N-alkylation of sulfonamides. acs.org

Substrate Scope and Efficiency Considerations

The efficiency and success of N-benzyl sulfonamide synthesis are highly dependent on the nature of the starting materials. Research into the synthesis of benzenesulfonamide (B165840) derivatives demonstrates a broad but sometimes variable substrate scope.

In one efficient pathway utilizing dual copper and visible-light catalysis, a variety of phenylsulfinic acid derivatives and aryl azides can be coupled to form sulfonamides. nih.gov This method is effective for aryl azides with both electron-donating and electron-withdrawing groups at various positions on the benzene (B151609) ring, generally producing good to high yields (61-86%). nih.gov However, the efficiency can be influenced by the specific substituents. For instance, the unsubstituted phenyl azide (B81097) gives a moderate yield of 61%, whereas substrates with methoxy (B1213986), methyl, or halogen groups often result in higher yields. nih.gov

Another approach, the palladium-catalyzed ortho-C-H olefination of benzenesulfonamides using 7-azaindole (B17877) as a directing group, also shows a broad substrate scope. researchgate.net This reaction tolerates various functional groups on the benzenesulfonamide ring and works with a range of olefin partners. researchgate.net Similarly, studies on the synthesis of N-substituted anilines via the Smiles rearrangement starting from sulfonamides show that the reaction proceeds smoothly with a wide array of secondary amines, including those with various aliphatic functional groups, affording yields from 55% to 92%. acs.org

The synthesis of benzenesulfonamide-containing phenylalanine derivatives, developed as novel HIV-1 capsid inhibitors, also provides insight into substrate tolerance. In these multi-step syntheses, the final acylation step where a substituted benzenesulfonyl chloride is coupled with an amine precursor is generally robust, accommodating a wide range of substituents on the benzenesulfonyl chloride to produce a library of compounds with moderate to excellent yields. nih.gov

| Aryl Azide Substituent | Phenylsulfinic Acid Substituent | Yield (%) | Reference |

| H | H | 61 | nih.gov |

| 4-Me | H | 73 | nih.gov |

| 4-OMe | H | 86 | nih.gov |

| 4-F | H | 81 | nih.gov |

| 4-Cl | H | 82 | nih.gov |

| 4-Br | H | 78 | nih.gov |

| 3-Me | H | 75 | nih.gov |

| 2-Me | H | 71 | nih.gov |

| H | 4-Me | 88 | nih.gov |

| H | 4-OMe | 91 | nih.gov |

One-Pot Synthetic Procedures for N-Benzyl Sulfonamides

To improve efficiency and reduce waste, several one-pot synthetic procedures for N-benzyl sulfonamides have been developed. These methods circumvent the need to isolate and purify intermediates, streamlining the synthetic process.

A notable one-pot approach involves the reaction of an aldehyde and a sulfonamide to form an N-sulfonyl imine intermediate, which is then reduced in the same reaction vessel. rsc.org A general procedure for this involves stirring an aldehyde (3-5 equivalents) with a sulfonamide (1 equivalent) in the presence of iodobenzene (B50100) diacetate and iodine at 50 °C. rsc.org After the formation of the N-sulfonyl imine, the reaction is cooled, and sodium borohydride (B1222165) is added to reduce the imine, yielding the final N-benzyl sulfonamide product. rsc.org This method is advantageous as it starts from readily available aldehydes. rsc.org

More advanced multi-component, one-pot strategies have also been reported. One such method is a tandem N-sulfonylation/Ugi four-component reaction. rsc.org This five-component reaction combines sulfonyl chlorides, glycines, benzylamines, benzaldehydes, and isocyanides in a single pot to produce complex pseudopeptide structures connected to a sulfonamide scaffold in high yields under mild conditions. rsc.org

Another innovative one-pot strategy enables the synthesis of sulfonamides directly from carboxylic acids and amines, which are traditional partners for amide coupling. princeton.eduacs.org This process uses copper ligand-to-metal charge transfer (LMCT) to convert an aromatic carboxylic acid into a sulfonyl chloride intermediate in situ. This is followed by amination in the same pot to generate the desired sulfonamide. princeton.eduacs.org This method is highly versatile, with a broad substrate scope that includes electron-rich, electron-deficient, and heteroaromatic acids, and it avoids the need to pre-functionalize the starting materials. princeton.eduacs.org

| Acid Substrate | Amine Substrate | Yield (%) | Reference |

| 4-(trifluoromethoxy)benzoic acid | 4-fluoroaniline | 75 | acs.org |

| 4-cyanobenzoic acid | 4-fluoroaniline | 82 | acs.org |

| 3-bromobenzoic acid | 4-fluoroaniline | 71 | acs.org |

| 4-methoxybenzoic acid | 4-fluoroaniline | 53 | acs.org |

| 2-chloro-6-(trifluoromethyl)nicotinic acid | 4-fluoroaniline | 65 | acs.org |

| isonicotinic acid | 4-fluoroaniline | 61 | acs.org |

Strategies for Introducing the Bromine Moiety

The incorporation of a bromine atom into a molecular structure is a common strategy in drug design. ump.edu.plump.edu.plsemanticscholar.org Bromination can increase therapeutic activity, favorably alter the metabolic profile of a drug, and enhance its duration of action. ump.edu.plsemanticscholar.org The presence of bromine can also facilitate "halogen bonds," which are non-covalent interactions that can improve drug-target binding. ump.edu.pl

For the synthesis of this compound, the most direct and common strategy is to begin with a starting material that already contains the bromine atom in the desired position. The reaction typically involves the nucleophilic attack of benzylamine on 3-bromobenzenesulfonyl chloride. This approach is straightforward as 3-bromobenzenesulfonyl chloride is a commercially available reagent.

While direct bromination of a pre-formed benzenesulfonamide ring is conceivable, it often presents challenges with regioselectivity, potentially leading to a mixture of ortho, meta, and para isomers. Therefore, using a pre-brominated precursor is standard practice for ensuring the specific synthesis of the 3-bromo isomer.

Alternative reactions involving benzenesulfonamides and bromine-containing reagents have been studied, though they may not lead directly to bromination of the aromatic ring. For example, the reaction of benzenesulfonamides with hydrogen bromide in acetic acid has been shown to reduce the sulfonamide to a disulfide, rather than resulting in electrophilic aromatic substitution. nih.gov This underscores the utility of using a starting material like 3-bromobenzenesulfonyl chloride where the bromine position is already fixed.

Stereoselective Synthesis and Chiral Induction in N-Benzyl Sulfonamides

The synthesis of specific stereoisomers of chiral sulfonamides is of great interest, as chirality is a critical factor in the biological activity of many pharmaceuticals. nih.gov Several strategies have been developed for achieving stereoselectivity and chiral induction in the synthesis of N-benzyl sulfonamides and their analogs.

One approach involves the use of chiral auxiliaries. For instance, (1S)-(+)-10-Camphorsulfonamide is a readily available chiral building block that can be used to synthesize a variety of chiral non-racemic sulfonamides. drexel.edu These auxiliaries can direct the stereochemical outcome of subsequent reactions.

Another powerful strategy is the diastereoselective reaction of prochiral substrates. The benzylation of N-sulfinyl ketimines, for example, demonstrates excellent stereocontrol. acs.org In this reaction, the configuration of the two new chiral centers created is controlled by the configuration of the sulfinyl groups on both the nucleophile and the electrophile. This allows for the synthesis of any desired epimer of the resulting α,α-dibranched β-alkylarylamines in optically pure form simply by choosing the appropriate starting material configuration. acs.org

Catalytic enantioselective methods represent a highly efficient approach to chiral sulfonamides. The palladium-catalyzed N-allylation of N-(2,6-disubstituted-phenyl)sulfonamides using chiral ligands, such as Trost ligands, can produce N-C axially chiral sulfonamides with high enantioselectivity. nih.gov This method has been used to synthesize rotationally stable, optically active sulfonamides in good yields. nih.gov The asymmetric induction in these reactions is often difficult but can be highly effective with the proper choice of ligand and reaction conditions. nih.gov

| N-Sulfinylketimine Config. | Sulfoxide Nucleophile Config. | Diastereomer Formed | Reference |

| (S) | (S) | anti | acs.org |

| (R) | (S) | syn | acs.org |

Derivatives and Structural Analogs of N Benzyl 3 Bromobenzenesulfonamide

Structure-Activity Relationship (SAR) Studies of Substituted N-Benzyl Sulfonamides

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates to biological function. For N-benzyl sulfonamides, SAR studies have provided critical insights into optimizing their activity for various therapeutic targets.

The basic sulfanilamide (B372717) structure, a p-aminobenzenesulfonamide, requires a free aromatic amino group at the N4 position for its classic antibacterial activity. ekb.eg Modifications to the sulfonamide nitrogen (N1) are common and significantly influence potency and pharmacokinetic properties. ekb.eg Introducing heteroaromatic substituents at the N1 position has been shown to increase the activity of sulfanilamide derivatives. ekb.eg

In the context of N-benzyl sulfonamides, research has moved beyond antibacterial applications. Studies on derivatives as inhibitors of the Keap1-Nrf2 protein-protein interaction have shown that substitutions on the benzyl (B1604629) group are well-tolerated. For instance, analogs with varying oxygen-containing linkers attached to the benzyl fragment exhibited comparable potency, suggesting available space in the target's binding pocket. nih.gov Specifically, a C2-benzyloxy analog showed a four-fold improvement in inhibitory activity compared to its parent compound, whereas an N-benzylmethylamine derivative did not provide a similar gain in potency. nih.gov

Further SAR studies on benzenesulfonamide-containing phenylalanine derivatives as HIV-1 capsid inhibitors have also been conducted. nih.gov These studies explore how diverse substitutions on the benzenesulfonamide (B165840) moiety can create additional hydrogen bonds with key residues of the target protein, thereby enhancing binding affinity. nih.gov

Table 1: SAR Findings in N-Benzyl Sulfonamide Analogs

| Scaffold/Target | Substitution Site | Modification | Impact on Activity | Reference |

|---|---|---|---|---|

| Keap1-Nrf2 Inhibitor | C2 position | Benzyloxy group addition | 4-fold improvement in IC₅₀ | nih.gov |

| Keap1-Nrf2 Inhibitor | N-position | Benzylmethylamine group | No significant gain in potency | nih.gov |

| Keap1-Nrf2 Inhibitor | Benzyl fragment | 4-position substitutions (e.g., fluoro, methyl) | Generally well-tolerated with similar inhibitory activity | nih.gov |

| HIV-1 Capsid Inhibitor | Benzenesulfonamide moiety | Diverse substitutions | Potential for enhanced binding affinity through new interactions | nih.gov |

| General Sulfanilamides | N1-sulfonamide nitrogen | Heteroaromatic rings | Increased antibacterial activity | ekb.eg |

Design and Synthesis of Novel Scaffolds Incorporating the N-Benzylsulfonamide Motif

The N-benzylsulfonamide motif is a versatile building block used in the rational design of novel molecular scaffolds for a range of diseases. Its chemical stability and synthetic accessibility make it an attractive component for drug discovery.

One notable example is the development of novel inhibitors for Polo-like kinase 4 (PLK4), a target in cancer therapy. Researchers designed a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives. nih.gov The design strategy involved retaining an indole (B1671886) core as a backbone and introducing a benzenesulfonamide fragment to occupy a specific hydrophobic pocket of the enzyme. nih.gov The synthesis began with 6-bromoindazole, which underwent several steps including amination with a substituted nitrobenzene (B124822) sulfonamide, reduction of the nitro group, and finally deprotection to yield the target compounds. nih.gov

In another area, new benzenesulfonamide derivatives have been synthesized as potential anticancer and antimicrobial agents through the inhibition of carbonic anhydrase IX (CA IX). researchgate.net Furthermore, novel HIV-1 capsid inhibitors have been developed based on phenylalanine derivatives containing a benzenesulfonamide terminal moiety. nih.gov The synthesis for these compounds involved a multi-step process starting with the protection and modification of a phenylalanine precursor, followed by acylation with a substituted benzenesulfonyl chloride to obtain the final products. nih.gov

The synthesis of N-substituted sulfonamides often involves the reaction of a primary or secondary amine with a sulfonyl chloride. researchgate.net For example, a series of 2-(4-substituted-benzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide derivatives were synthesized by reacting aldehyde thiosemicarbazones with benzenesulfonyl chloride.

Impact of Halogen Substitution on Chemical and Biological Profiles

The introduction of halogen atoms, such as bromine, chlorine, or fluorine, is a common strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding interactions.

In the context of benzenesulfonamide derivatives, halogenation has been shown to be a viable strategy for enhancing biological activity. A study detailed the synthesis of N-(4,5-dibromo-2-methoxyphenyl)benzenesulfonamide. researchgate.net This dibrominated compound was then used as a precursor to generate further N-substituted derivatives, some of which showed good inhibitory potential against the lipoxygenase enzyme. researchgate.net The synthesis involved the initial reaction of benzenesulfonyl chloride with O-anisidine, followed by bromination using bromine in acetic acid. researchgate.net

In research targeting the Keap1-Nrf2 interaction, a comparison between different halogenated benzyl groups was implicitly made. Derivatives containing a 4-fluorobenzyl group were found to have good affinity for the Keap1 protein. nih.gov When comparing a 4-fluorobenzyl derivative to one with methoxy (B1213986) groups, replacing the methoxy groups with methyl substituents led to a two-fold improvement in activity, highlighting the subtle but significant effects of substitution patterns on the benzyl ring. nih.gov

Table 2: Examples of Halogenated N-Benzylsulfonamide Analogs

| Compound Class | Halogen | Position of Halogen | Observed Effect | Reference |

|---|---|---|---|---|

| N-(methoxyphenyl)benzenesulfonamide | Bromine (x2) | 4,5-positions on the anisidine ring | Precursor for derivatives with good lipoxygenase inhibition | researchgate.net |

| Keap1-Nrf2 Inhibitors | Fluorine | 4-position on the benzyl ring | Resulted in good affinity for the target protein | nih.gov |

Conformational Analysis and Stereochemical Considerations in Derivatives

The three-dimensional structure (conformation) and stereochemistry of N-benzylsulfonamide derivatives are crucial determinants of their biological activity. The specific spatial arrangement of atoms dictates how a molecule can fit into and interact with its biological target.

Computational methods, such as molecular docking, are frequently used to predict the binding modes of sulfonamide derivatives. These studies provide insights into the crucial interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, docking studies of benzenesulfonamide analogs with the TrkA receptor helped to identify key stabilizing hydrophobic interactions with specific amino acid residues. nih.gov Similarly, in the design of PLK4 inhibitors, molecular docking was used to visualize how the benzenesulfonamide fragment occupies a hydrophobic pocket near the DFG motif of the kinase. nih.gov

Stereochemistry can also play a pivotal role. The synthesis of N-tosyl-4-chloropiperidines, a type of cyclic sulfonamide, can undergo a stereoselective ring contraction to produce trans-substituted cyclopropanes with high diastereoselectivity. acs.org This demonstrates that the reactions involving sulfonamide scaffolds can be highly sensitive to and controlled by stereochemical factors, leading to specific three-dimensional structures. Such transformations are valuable as they allow for precise manipulation of the sulfonamide backbone to achieve desired conformations for biological activity. acs.org

Advanced Spectroscopic and Computational Characterization of N Benzyl 3 Bromobenzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within N-Benzyl 3-bromobenzenesulfonamide (B181283).

¹H NMR Spectroscopy: The proton NMR spectrum of N-Benzyl 3-bromobenzenesulfonamide exhibits characteristic signals that correspond to the distinct types of protons in the molecule. The aromatic protons on the 3-bromobenzenesulfonyl and benzyl (B1604629) groups typically appear in the downfield region, generally between δ 7.2 and 7.8 ppm. The methylene (B1212753) (-CH₂-) protons of the benzyl group are observed as a singlet or a doublet around δ 4.5 ppm. If the nitrogen atom bears a proton (N-H), its signal is often broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbon atoms of the two aromatic rings resonate in the range of approximately δ 127 to 138 ppm. The carbon atom attached to the bromine (C-Br) will have a specific chemical shift influenced by the halogen's electronegativity. The methylene carbon of the benzyl group typically appears around δ 44 ppm.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound Analogs (Note: Specific shifts for this compound may vary slightly. Data for analogous structures are presented for illustrative purposes.)

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic C-H | 7.2 - 7.8 (m) | 127.1 - 138.2 |

| Benzyl CH₂ | ~4.6 (d) | ~44.2 |

| NH | ~6.4 (br s) | - |

Data compiled from studies on similar N-benzyl benzamide (B126) and sulfonamide structures. rsc.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

Electron Ionization-Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak would be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation pathways would likely involve the cleavage of the S-N bond and the C-N bond, leading to fragment ions corresponding to the benzyl group (m/z 91) and the 3-bromobenzenesulfonyl moiety.

High-Resolution Electron Ionization-Mass Spectrometry (HR-EI-MS): HR-EI-MS provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₃H₁₂BrNO₂S), the exact mass of the monoisotopic molecular ion is 324.977213 g/mol . epa.gov This high level of precision helps to distinguish it from other compounds with the same nominal mass but different elemental compositions.

Table 2: Predicted and Observed Mass Spectrometric Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₂BrNO₂S |

| Average Molecular Weight | 326.21 g/mol epa.gov |

| Monoisotopic Mass | 324.977213 g/mol epa.gov |

| Key Fragment Ion (Benzyl Cation) | m/z 91 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific bonds.

Key characteristic absorption bands would include:

N-H Stretch: A peak in the region of 3200-3300 cm⁻¹ if a proton is present on the sulfonamide nitrogen.

C-H Stretch (Aromatic): Bands typically appearing above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Bands appearing just below 3000 cm⁻¹.

S=O Stretch (Sulfonamide): Two strong absorption bands are characteristic of the sulfonyl group, an asymmetric stretch around 1345 cm⁻¹ and a symmetric stretch around 1162 cm⁻¹.

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

C-Br Stretch: An absorption band typically found in the lower frequency region, around 758 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretch | 3200 - 3300 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| S=O | Asymmetric Stretch | ~1345 |

| S=O | Symmetric Stretch | ~1162 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-Br | Stretch | ~758 |

Quantum Chemical and Molecular Modeling Studies

Computational chemistry offers powerful tools to complement experimental data and provide deeper insights into the electronic structure and dynamic behavior of molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing basis sets like B3LYP/6-31G(d), can be used to optimize the molecular geometry and predict various electronic properties. researchgate.net These studies can provide information on the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. This information is valuable for understanding the molecule's reactivity and intermolecular interactions.

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide insights into its conformational flexibility in different environments, such as in solution. By simulating the movements of the atoms over time, it is possible to identify the preferred conformations and the energy barriers between them. This is particularly useful for understanding how the molecule might interact with biological targets or other molecules in a dynamic setting. Studies on similar molecules, like poly(benzyl acrylate), have utilized MD simulations to understand their structural properties in various solvents. bohrium.com

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters for this compound would heavily rely on computational chemistry, specifically Density Functional Theory (DFT). This approach has been successfully applied to a variety of benzenesulfonamide (B165840) derivatives to calculate and predict spectroscopic data, which can then be compared with experimental results for validation.

Theoretical ¹H and ¹³C NMR Chemical Shifts: The chemical shifts for the protons and carbons in this compound can be calculated using the Gauge-Including Atomic Orbital (GIAO) method, often employed in conjunction with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). These calculations would provide theoretical values for each unique proton and carbon environment in the molecule. For instance, distinct chemical shifts would be predicted for the protons on the benzyl group's methylene bridge and aromatic ring, as well as for the protons on the 3-bromophenyl ring. Similarly, individual shifts for each carbon atom would be calculated.

Predicted Vibrational Frequencies (FT-IR and Raman): Theoretical vibrational frequencies can be computed to predict the infrared (IR) and Raman spectra of this compound. These calculations help in assigning the vibrational modes of the molecule. Key predicted vibrational bands would include:

S=O Stretching: Asymmetric and symmetric stretching vibrations of the sulfonyl group, typically expected in the regions of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively.

C-S Stretching: Vibrations associated with the carbon-sulfur bond.

C-N Stretching: Vibrations of the bond between the sulfonamide nitrogen and the benzyl group.

C-Br Stretching: The characteristic vibration of the carbon-bromine bond on the phenyl ring.

Aromatic C-H and C=C Stretching: Vibrations corresponding to the bonds within the two aromatic rings.

A comparison of these calculated frequencies with experimentally obtained spectra is crucial for confirming the molecular structure.

Interactive Data Table: Predicted Spectroscopic Data

While specific experimental data for this compound is not available, the following table illustrates the kind of data that would be generated from computational predictions.

| Parameter | Predicted Value Range | Spectroscopic Method |

| ¹H NMR (ppm) - CH₂ | 4.3 - 4.7 | NMR |

| ¹H NMR (ppm) - Aromatic H | 7.0 - 8.0 | NMR |

| ¹³C NMR (ppm) - CH₂ | 45 - 55 | NMR |

| ¹³C NMR (ppm) - Aromatic C | 120 - 140 | NMR |

| IR (cm⁻¹) - S=O asym. stretch | 1330 - 1360 | FT-IR |

| IR (cm⁻¹) - S=O sym. stretch | 1150 - 1180 | FT-IR |

| IR (cm⁻¹) - C-Br stretch | 650 - 750 | FT-IR |

Note: The values in this table are hypothetical and based on typical ranges for similar sulfonamide compounds.

Theoretical Investigations of Reaction Mechanisms and Kinetics

Computational chemistry provides powerful tools to investigate the potential reaction mechanisms and kinetics of this compound without the need for extensive laboratory work. Such studies can predict the most likely reaction pathways and the energy barriers associated with them.

Kinetic Parameter Predictions: From the calculated activation energies, it is possible to estimate the reaction rate constants using transition state theory. This allows for a theoretical prediction of the reaction kinetics. By modeling the reaction under different conditions (e.g., in various solvents), the influence of the environment on the reaction rate and mechanism can also be explored.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For this compound, HOMO-LUMO analysis would likely show that the HOMO is localized on the electron-rich aromatic rings, while the LUMO may be distributed over the sulfonyl group and the brominated phenyl ring, indicating potential sites for nucleophilic and electrophilic attack, respectively. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Interactive Data Table: Theoretical Reactivity Descriptors

This table presents the types of theoretical data that would be generated to understand the reactivity of this compound.

| Descriptor | Predicted Information | Relevance |

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates susceptibility to electrophilic attack |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and kinetic stability |

| Activation Energy (Ea) | Energy barrier for a specific reaction | Determines the rate of a chemical reaction |

Note: The values for these descriptors would be calculated using quantum chemical software and would be specific to the reaction being studied.

Applications of N Benzyl 3 Bromobenzenesulfonamide in Contemporary Organic Synthesis and Medicinal Chemistry Research

N-Benzyl 3-bromobenzenesulfonamide (B181283) as a Versatile Building Block in Organic Synthesis

The utility of N-Benzyl 3-bromobenzenesulfonamide as a building block stems from the reactivity of its aryl bromide component, which can participate in numerous cross-coupling reactions. This allows for the strategic introduction of the benzenesulfonamide (B165840) group into more complex molecular frameworks.

The synthesis of N-benzylic heterocycles is a significant area of focus in medicinal chemistry due to their prevalence in pharmaceuticals. nih.gov The bromo-substituent on the this compound molecule makes it an ideal precursor for creating such compounds through C(sp²)–C(sp³) cross-coupling reactions. nih.gov For instance, methodologies like Ni/photoredox dual catalysis have been developed for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides, providing access to chiral N-benzylic heterocycles. nih.gov Although not explicitly detailing the use of this compound, these methods highlight the potential of aryl bromides in the synthesis of complex heterocyclic structures. The presence of the bromine atom on the benzene (B151609) ring allows for its participation in reactions like the Ullmann condensation or Suzuki and Heck couplings, thereby facilitating the formation of carbon-nitrogen or carbon-carbon bonds with various heterocyclic systems.

The synthesis of N-benzyl-N-nitroso derivatives of various azoles has been reported, indicating the compatibility of the N-benzylamino group with heterocyclic structures. researchgate.net The general reactivity of benzylamines with bromobenzene (B47551) in copper-catalyzed amination reactions further supports the potential for this compound to be used in the construction of larger molecules containing heterocyclic moieties.

The construction of complex organic molecules often relies on the sequential and controlled formation of new chemical bonds. This compound serves as a valuable intermediate in this context. The aryl bromide functionality is a key handle for palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. For example, in situ organozinc-mediated, palladium-catalyzed cross-coupling reactions between benzyl (B1604629) halides and aryl halides are used to synthesize diarylmethanes, a subunit present in many biologically active molecules. nih.gov

The reactivity of a related compound, N-benzyl-3-bromo-4-methylbenzenesulfonamide, provides insight into the potential transformations of the target molecule. The bromine atom can be substituted by various nucleophiles, and the sulfonamide group can undergo reduction. These reactions demonstrate its utility as a building block for more complex structures.

Table 1: Potential Reactions of the this compound Scaffold

| Reaction Type | Reagents and Conditions | Potential Products |

| Substitution Reactions | Nucleophiles (e.g., hydroxides, alkoxides, amines) in polar aprotic solvents (e.g., DMSO, DMF) | 3-substituted N-benzylbenzenesulfonamide derivatives |

| Reduction Reactions | Reducing agents (e.g., LiAlH₄, NaBH₄) in anhydrous solvents | Reduced sulfonamide derivatives |

| Cross-Coupling Reactions | Palladium catalysts with organometallic reagents (e.g., boronic acids, organozincs) | Diaryl or aryl-heterocycle derivatives |

Roles in Target-Oriented Synthesis in Chemical Biology and Medicinal Chemistry

The N-benzylsulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The specific substitution pattern of this compound makes it a particularly interesting starting material for the synthesis of targeted therapeutic agents.

The N-benzyl group is a common motif in many pharmaceuticals. nih.gov The synthesis of various biologically active N-benzyl-N-aryl- or N-benzyl-N-heterocylclic sulfonamides has been reported, highlighting the importance of this structural class. For instance, a series of N-benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides were synthesized and showed antibacterial activity. kfupm.edu.saresearchgate.net

Furthermore, research into N-benzyl benzamide (B126) derivatives has identified potent and selective inhibitors of butyrylcholinesterase, which are being investigated for the treatment of advanced Alzheimer's disease. nih.gov Other studies have explored N-benzyl derivatives of phenobarbital (B1680315) as selective inhibitors of cytochrome P450 enzymes. nih.gov The synthesis of N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides has also yielded compounds with antioxidant and anti-inflammatory activities. mdpi.com A related compound, N-benzyl-3-bromo-4-methoxybenzamide, is noted for its potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai These examples underscore the broad therapeutic potential of molecules containing the N-benzyl moiety, for which this compound can serve as a key precursor.

The targeted design of enzyme inhibitors is a cornerstone of modern drug discovery. The this compound framework has proven to be a valuable starting point for developing potent and selective inhibitors for specific enzyme targets.

N-methyl-D-aspartate (NMDA) receptors are crucial for synaptic plasticity and memory function, and their dysregulation is implicated in various neurological disorders. sigmaaldrich.com These receptors are tetrameric ion channels typically composed of two GluN1 subunits and two GluN2 subunits (A-D). The development of subtype-selective NMDA receptor antagonists is a major goal in neuroscience research to achieve targeted therapeutic effects with fewer side effects. sigmaaldrich.com

Systematic modifications of the benzenesulfonamide part of known GluN2A selective NMDA receptor antagonists have revealed that halogen atoms at the 3-position of the benzene ring contribute to high antagonistic activity. Specifically, the 3-bromo derivative N-{4-[(2-benzoylhydrazino)carbonyl]benzyl}-3-bromobenzenesulfonamide, demonstrated a 2.5-fold higher antagonistic activity than the lead compound, with an IC₅₀ value of 204 nM against GluN2A-containing NMDA receptors. This highlights the critical role of the 3-bromobenzenesulfonamide moiety in achieving high potency for this particular biological target.

Table 2: Activity of a 3-Bromo-Benzenesulfonamide Derivative

| Compound | Target | Activity (IC₅₀) | Reference |

| N-{4-[(2-benzoylhydrazino)carbonyl]benzyl}-3-bromobenzenesulfonamide | GluN2A-containing NMDA receptors | 204 nM |

This finding positions this compound as a key building block for the development of novel and highly potent GluN2A selective NMDA receptor antagonists, which could have therapeutic potential in conditions like anxiety, depression, and schizophrenia.

Design and Discovery of Enzyme Inhibitors

Cholinesterase Inhibitors (e.g., Acetylcholinesterase and Butyrylcholinesterase)

While direct studies on this compound as a cholinesterase inhibitor are not prominent in the literature, the broader class of N-benzyl and benzenesulfonamide derivatives has demonstrated significant potential in this area. Research into structurally related compounds highlights the promise of this chemical family for inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.

A series of N-benzyl benzamide derivatives, which share the N-benzyl group with the title compound, were reported as highly selective and potent inhibitors of BChE, with some compounds exhibiting inhibitory concentrations (IC₅₀) in the picomolar to nanomolar range. nih.gov The inhibitory activity was confirmed to be a result of direct binding to BChE. nih.gov For example, compounds designated S11-1014 and S11-1033 showed marked therapeutic effects in a model of cognitive impairment. nih.gov

Furthermore, studies on other benzenesulfonamide derivatives have identified potent inhibitors of AChE. google.com The attachment of electronegative groups, such as halogens like bromine, to the benzene ring was noted to enhance inhibitory activity. google.com In one study, certain benzenesulfonamide derivatives showed potent inhibition of AChE with inhibition constant (Kᵢ) values in the low micromolar range. google.com Other related structures, such as N-benzylpiperidine carboxamides, have also been synthesized and evaluated, yielding analogues with IC₅₀ values against AChE in the sub-micromolar range. nih.gov These findings collectively suggest that the this compound framework possesses key structural features that are favorable for the design of novel cholinesterase inhibitors.

Table 1: Cholinesterase Inhibitory Activity of Related N-Benzyl and Benzenesulfonamide Derivatives

| Compound Class | Target Enzyme | Most Potent Compound Example | Activity (IC₅₀ / Kᵢ) | Reference |

| N-Benzyl Benzamides | BChE | S11-1014 / S11-1033 | Picomolar to Nanomolar IC₅₀ | nih.gov |

| Benzenesulfonamide Derivatives | AChE | Compound 10i | 2.26 ± 0.45 µM (Kᵢ) | google.com |

| N-Benzylpiperidine Carboxamides | AChE | Compound 28 | 0.41 ± 1.25 µM (IC₅₀) | nih.gov |

| 5-bromo-2-(4-hydroxybenzyl)benzofuran | BChE | Compound 9B | 2.93 µM (IC₅₀) | wipo.int |

Carbonic Anhydrase IX Inhibitors

The benzenesulfonamide group is a classic zinc-binding group and a cornerstone in the design of carbonic anhydrase (CA) inhibitors. The deprotonated sulfonamide (RSO₂NH⁻) coordinates to the zinc cation in the enzyme's active site, blocking its catalytic activity. nih.gov Carbonic anhydrase IX (CA IX) is a tumor-associated isoform that is overexpressed in many hypoxic cancers, making it a prime target for anticancer drug development. clearsynth.comsigmaaldrich.com

This compound belongs to the class of benzenesulfonamides that have been extensively investigated as CA IX inhibitors. Numerous studies have demonstrated that modifying the benzene ring and the sulfonamide nitrogen with various "tail" groups can lead to highly potent and selective inhibitors of CA IX. ontosight.ainih.govrsc.org For instance, a series of 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides were synthesized, with some benzyl-substituted derivatives showing subnanomolar inhibition constants (Kᵢ) and high selectivity for CA VII, another isoform involved in neurological conditions, over the ubiquitous CA I and II. researchgate.net Another study on hydrazonobenzenesulfonamides reported derivatives with potent, low nanomolar inhibition against the tumor-associated CA IX and CA XII isoforms. rcsb.org

The development of diarylpyrazole-benzenesulfonamides led to compounds with high inhibitory potency against hCA IX in the nanomolar range. sigmaaldrich.com Research has shown that the substitution pattern on the benzenesulfonamide core is critical for isoform selectivity. sigmaaldrich.com Given that this compound contains the essential benzenesulfonamide pharmacophore, it serves as a valuable scaffold for developing new, potent, and selective CA IX inhibitors for cancer therapy. sigmaaldrich.comrsc.org

Table 2: Carbonic Anhydrase Inhibitory Activity of Various Benzenesulfonamide Derivatives

| Compound Series | Target Isoform | Activity Range (Kᵢ) | Key Finding | Reference |

| Benzoylthioureido Benzenesulfonamides | hCA IX | 29.00 - 31.20 nM | Compounds showed selectivity for tumor-associated isoform hCA IX. | nih.gov |

| Diarylpyrazole-benzenesulfonamides | hCA IX | Nanomolar range | meta-substitution on the phenyl ring increased selectivity for hCA IX over hCA II. | sigmaaldrich.com |

| Hydrazonobenzenesulfonamides | hCA IX / hCA XII | 8.05 - 68.7 nM | Derivatives showed efficient inhibition of tumor-associated isoforms. | rcsb.org |

| Benzylaminoethylureido-benzenesulfonamides | hCA XII | 7.2 nM (most potent) | 4-bromo-2-hydroxyphenyl substituted derivative was the most potent inhibitor of hCA XII. | mdpi.com |

Bacterial DNA Gyrase Inhibitors

While this compound itself has not been highlighted as a DNA gyrase inhibitor, a closely related class of compounds, the N-benzyl-3-sulfonamidopyrrolidines (also known as gyramides), has been identified as a new family of bacterial DNA gyrase inhibitors. acs.orggoogle.com DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, making it a critical target for antibiotics. acs.org

Gyramide A, an N-benzyl-3-sulfonamidopyrrolidine, was discovered in a screen for inhibitors of E. coli cell division. acs.org Subsequent studies confirmed that its primary target is DNA gyrase. acs.orggoogle.com These compounds bind to a novel site on the GyrA subunit of the enzyme, adjacent to the DNA cleavage gate, representing a new region for inhibitor design. acs.org

In vitro assays showed that gyramides A-C inhibit E. coli DNA gyrase with IC₅₀ values ranging from 0.7 to 3.3 µM. google.com When combined with an efflux pump inhibitor, these compounds demonstrated antibiotic activity against a panel of Gram-negative and Gram-positive bacteria, including Escherichia coli, Pseudomonas aeruginosa, Salmonella enterica, Staphylococcus aureus, and Streptococcus pneumoniae, with minimum inhibitory concentrations (MIC) between 10 and 40 µM. google.com This research establishes the N-benzyl sulfonamide framework as a promising starting point for the development of new antibiotics that target a previously unexploited site on DNA gyrase. acs.org

Table 3: Activity of N-Benzyl-3-sulfonamidopyrrolidines (Gyramides) Against E. coli DNA Gyrase

| Compound | IC₅₀ against E. coli DNA Gyrase (µM) | Reference |

| Gyramide A | 0.7 | google.com |

| Gyramide B | 3.3 | google.com |

| Gyramide C | 1.0 | google.com |

HIV-1 Protease Inhibitors

The sulfonamide moiety is a critical pharmacophore in several clinically approved inhibitors of HIV-1 protease, an enzyme essential for the lifecycle of the virus. ontosight.airesearchgate.net Compounds such as Amprenavir, Fosamprenavir, and Tipranavir incorporate a sulfonamide group, which is crucial for their binding affinity and potency. ontosight.airesearchgate.netnih.gov The sulfonamide group often forms key hydrogen bond interactions with the backbone residues of the enzyme's active site. mdpi.com

Research has focused on designing novel protease inhibitors containing the sulfonamide scaffold to improve pharmacokinetic properties and overcome viral resistance. ontosight.aimdpi.com For example, the design of a novel bicyclic piperazine (B1678402) sulfonamide core led to an inhibitor with a 60-fold increase in binding affinity to HIV-1 protease. mdpi.comprinceton.edu Other studies have explored N-benzyl pseudopeptides and N-benzyl hydroxyethylamine cores linked to sulfonamide moieties, yielding potent inhibitors with IC₅₀ values in the low nanomolar range. wikipedia.orgresearchgate.net

Given the established importance of the sulfonamide group in this therapeutic area, this compound represents a valuable chemical intermediate. The N-benzyl group and the bromo-functionalized ring provide versatile handles for synthetic elaboration, allowing for its incorporation into more complex molecular architectures designed to target HIV-1 protease. ontosight.aimdpi.com

Table 4: Examples of Sulfonamide-Containing HIV-1 Protease Inhibitors

| Inhibitor | Key Structural Feature | Activity | Reference |

| Amprenavir | Clinically used drug with a sulfonamide moiety | Potent inhibitor of HIV-1 Protease | ontosight.ainih.gov |

| Tipranavir | Non-peptidic sulfonamide-based inhibitor | Effective against some resistant viral strains | researchgate.net |

| Bicyclic Piperazine Sulfonamide | Novel designed core | 60-fold increased enzyme binding affinity vs. precursor | mdpi.comprinceton.edu |

| N-benzyl pseudopeptide | Fmoc-Leu-N(Bzl)Hse-Met-NH-tBu | IC₅₀ = 170 nM | wikipedia.org |

Development of Agrochemical Intermediates

The benzenesulfonamide chemical structure is not only prevalent in pharmaceuticals but also forms the basis for a significant number of commercial agrochemicals. mdpi.com This class of compounds has been successfully developed into herbicides, fungicides, and insecticides. nih.govmdpi.com Benzenesulfonamide itself is a known environmental transformation product of the herbicide Asulam, indicating the relevance of this core structure in agricultural science. nih.gov

Sulfonamide-based herbicides, such as those from the sulfonylurea class, are widely used for weed control in cereal crops. google.comgoogle.com In the realm of fungicides, compounds like cyazofamid (B129060) and amisulbrom (B1667119) are registered sulfonamides used to combat fungal pathogens on crops. mdpi.com The fungicidal activity often stems from the inhibition of essential fungal enzymes. nih.govacs.org For example, some sulfonamide analogues have been designed to inhibit dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folate biosynthesis pathway, which is a mechanism shared with their antibacterial counterparts. nih.govnih.gov

The compound this compound serves as a key intermediate for the synthesis of these more complex agrochemicals. The presence of the bromine atom allows for further chemical modifications, such as cross-coupling reactions, to build more elaborate structures, while the sulfonamide group acts as a key pharmacophore. Researchers have synthesized libraries of benzenesulfonamide derivatives to screen for new insecticidal candidates, with some showing significantly better activity than natural product leads. nih.gov Therefore, this compound is a valuable building block in the discovery and development of new crop protection agents. clearsynth.comnih.gov

Applications in Functional Material Precursor Chemistry

Beyond its biological applications, the benzenesulfonamide structure is utilized in materials science as a monomer for the synthesis of functional polymers. ontosight.aiontosight.ai Specifically, benzenesulfonamide and its derivatives can be polymerized with formaldehyde (B43269) to create thermosetting resins. ontosight.aiontosight.ai These polymers are characterized by a cross-linked network of benzene rings and sulfonamide groups connected by methylene (B1212753) bridges derived from formaldehyde. ontosight.ai

The resulting benzenesulfonamide-formaldehyde resins exhibit several desirable properties, including high thermal stability, robust mechanical strength, and significant chemical resistance. ontosight.ai These characteristics make them suitable for a range of industrial applications. They are used in the formulation of durable coatings and strong adhesives. ontosight.aiontosight.ai

Furthermore, the inherent properties of the sulfonamide group lend these materials potential for more specialized applications. The biocompatibility and chemical stability of these polymers make them potential candidates for use in pharmaceutical applications, such as in drug delivery systems or as materials for implantable medical devices. ontosight.ai They have also been explored for use in water treatment as flocculants to help remove impurities. ontosight.ai The presence of the bromine atom and the N-benzyl group on this compound offers handles for further functionalization, potentially allowing for the synthesis of specialty polymers with tailored properties for advanced material applications.

Q & A

Q. What are the recommended synthetic routes for N-Benzyl 3-bromobenzenesulfonamide, and how can intermediates be stabilized?

Answer:

- Synthetic Strategy : A two-step approach is common:

- Sulfonylation : React 3-bromobenzenesulfonyl chloride with benzylamine in anhydrous dichloromethane (DCM) using triethylamine as a base. Monitor completion via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1).

- Purification : Column chromatography (silica gel, gradient elution with hexane:ethyl acetate) yields the product.

- Intermediate Stability : N-Benzyl groups are susceptible to oxidative cleavage under acidic conditions. Stabilize intermediates by avoiding strong acids (e.g., TFA) and using inert atmospheres (N₂/Ar) during reactions .

Q. How can the purity and structural integrity of this compound be validated?

Answer:

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm purity (>95%).

- NMR : ¹H NMR (CDCl₃) should show characteristic peaks: δ 7.8–7.6 (m, aromatic protons from sulfonamide), δ 4.3 (s, CH₂ of benzyl group).

- Mass Spectrometry : ESI-MS (positive mode) should display [M+H]⁺ at m/z 325.0 (C₁₃H₁₂BrNO₂S).

- Crystallography : Single-crystal X-ray diffraction (e.g., as in related sulfonamides) resolves bond angles and confirms stereoelectronic effects .

Q. What are the common decomposition pathways of this compound under experimental conditions?

Answer:

- Quinone Methide Formation : Under basic or oxidative conditions (e.g., NaH/DMF), the N-benzyl group may fragment via a quinone methide intermediate, leading to sulfonamide degradation. Mitigate by using mild bases (e.g., K₂CO₃) and low temperatures .

- Hydrolytic Degradation : Prolonged exposure to moisture can hydrolyze the sulfonamide bond. Store samples in anhydrous solvents (e.g., dry DMSO) at –20°C .

Advanced Research Questions

Q. How does the N-Benzyl group influence the compound’s biological activity compared to other substituents?

Answer:

- Case Study in BChE Inhibition : N-Benzyl derivatives exhibit enhanced selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE) due to steric and electronic effects. The benzyl group’s hydrophobicity improves blood-brain barrier permeability, critical for Alzheimer’s disease research .

- Contrast with N-Phenyl Derivatives : N-Phenyl analogs show higher ERα binding affinity but lower metabolic stability. The benzyl group’s flexibility balances target engagement and pharmacokinetics .

Q. How can structural modifications to the 3-bromo or benzyl groups optimize sodium channel modulation?

Answer:

- Pharmacophore Design :

- 3-Bromo Substitution : The bromine atom enhances electrophilicity, facilitating interactions with Na⁺ channel pore residues. Replace with electron-withdrawing groups (e.g., CF₃) to tune voltage sensitivity .

- Benzyl Modifications : Introducing a 3-fluoro substituent on the benzyl ring (→ 3-fluorobenzyl) increases slow inactivation of Na⁺ channels by 40%, as shown in patch-clamp assays .

- Computational Guidance : DFT calculations (B3LYP/6-31G*) predict binding energies to NaV1.7 channels, guiding rational design .

Q. How should researchers address contradictions in reported biological data (e.g., ERα vs. BChE activity)?

Answer:

- Data Reconciliation Workflow :

- Assay Validation : Confirm target specificity using knockout cell lines (e.g., ERα-negative MCF-7 cells) or enzyme inhibition controls.

- Metabolite Screening : LC-MS/MS to identify degradation products (e.g., free sulfonamides) that may off-target ERα .

- Structural Dynamics : MD simulations (AMBER force field) reveal conformational changes in the benzyl group that alter receptor binding .

Q. What strategies enable efficient N-Benzyl deprotection without compromising the sulfonamide core?

Answer:

- Catalytic Hydrogenation : Pd/C or Pd(OH)₂ under H₂ (1–3 atm) selectively removes benzyl groups. Caution : Bromine may debrominate; use low H₂ pressure (1 atm) and monitor via GC-MS .

- Oxidative Methods : Ozone or DDQ in DCM cleaves benzyl groups but risks sulfonamide oxidation. Prefer reductive methods for stability .

Q. How can crystallographic data resolve discrepancies in reported bond lengths or angles?

Answer:

- Case Study : The crystal structure of a related compound (N-{N-[amino(dimethylamino)methyl]carbamimidoyl}-3-bromobenzenesulfonamide) shows key parameters:

- S–N bond length: 1.63 Å (vs. 1.60 Å in DFT models).

- Dihedral angle (C–S–N–C): 89.5°, indicating restricted rotation.

- Resolution : Use high-resolution X-ray data (≤0.8 Å) and Hirshfeld surface analysis to validate intermolecular interactions (e.g., Br···H contacts) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.